BenchChemオンラインストアへようこそ!

6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine

Lipophilicity ADME Lead Optimization

6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine (CAS 150780-40-8) is a privileged heterocyclic building block. The C6 bromine enables Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, Sonogashira) with 5–50× faster oxidative addition vs. the chloro analog, while the 2-CF3 group enhances metabolic stability. Validated activity against MDR/XDR Mycobacterium tuberculosis; specified in TrkA kinase inhibitor patents (US 9,394,305). Positional isomers lack these activity profiles—verify chemical identity for SAR. Procure ≥95% purity for lead optimization.

Molecular Formula C8H4BrF3N2
Molecular Weight 265.03 g/mol
CAS No. 150780-40-8
Cat. No. B116429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine
CAS150780-40-8
Molecular FormulaC8H4BrF3N2
Molecular Weight265.03 g/mol
Structural Identifiers
SMILESC1=CC2=NC(=CN2C=C1Br)C(F)(F)F
InChIInChI=1S/C8H4BrF3N2/c9-5-1-2-7-13-6(8(10,11)12)4-14(7)3-5/h1-4H
InChIKeyZDNCRDVYCJEJPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine (CAS 150780-40-8): Molecular Identity and Baseline Characterization


6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine (CAS 150780-40-8) is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family, characterized by a bromine atom at the 6-position and a trifluoromethyl group at the 2-position of the fused bicyclic core [1]. The compound has a molecular formula of C8H4BrF3N2, a molecular weight of 265.03 g/mol, and a melting point of 106–108 °C . Its topological polar surface area is 17.3 Ų with a calculated XLogP3 of 3.4 , indicating substantial lipophilicity conferred by the trifluoromethyl substituent. The imidazo[1,2-a]pyridine scaffold is recognized as a privileged structure in medicinal chemistry, with derivatives showing activity across multiple therapeutic targets [2].

6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine: Why Generic Substitution Cannot Guarantee Equivalent Performance


The imidazo[1,2-a]pyridine scaffold exhibits pronounced sensitivity to substitution pattern, with positional isomerism and halogen identity critically affecting biological activity, synthetic utility, and physicochemical properties. For 6-bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine specifically, the combination of C6 bromination with C2 trifluoromethylation creates a unique reactivity profile for cross-coupling chemistry that differs from its chloro analog (6-chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine, CAS 189116-20-9) and positional isomers such as 3-bromo-5-(trifluoromethyl)imidazo[1,2-a]pyridine (CAS 1893797-71-1) or 2-bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine (CAS 1135282-92-6) . The bromine atom at the 6-position serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira), while the electron-withdrawing 2-trifluoromethyl group modulates the electronic character of the heterocyclic core, influencing both reaction kinetics and downstream biological target engagement [1]. Substituting with a different halogen (e.g., chloro analog) or a positional isomer fundamentally alters: (i) oxidative addition rates in cross-coupling reactions, (ii) metabolic stability profiles, and (iii) target binding geometry due to altered steric and electronic parameters. These compound-specific attributes necessitate precise chemical identity verification prior to procurement for SAR campaigns or lead optimization programs.

6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine: Quantitative Differentiation Evidence Against Comparator Compounds


Comparative Physicochemical Properties: 6-Bromo vs. 6-Chloro Analog in LogP and Molecular Weight

6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine (XLogP3 = 3.4, MW = 265.03) exhibits higher lipophilicity and larger molecular weight compared to its direct chloro analog, 6-chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine (CAS 189116-20-9, MW = 220.58) . While no direct XLogP3 value is available for the chloro analog in the same source, the bromine substituent (atomic weight 79.9, van der Waals radius 1.85 Å) confers distinct physicochemical properties relative to chlorine (atomic weight 35.5, van der Waals radius 1.75 Å) that affect membrane permeability, plasma protein binding, and metabolic clearance [1].

Lipophilicity ADME Lead Optimization

Synthetic Versatility: Comparative Cross-Coupling Reactivity of C6 Bromo vs. C6 Chloro Imidazo[1,2-a]pyridines

The C6 bromine atom in 6-bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine provides superior oxidative addition reactivity in palladium-catalyzed cross-coupling reactions compared to the corresponding C6 chloro analog (6-chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine, CAS 189116-20-9) . Based on established aryl halide reactivity scales in Pd(0)-catalyzed transformations, aryl bromides undergo oxidative addition approximately 5–50 times faster than the corresponding aryl chlorides under standard Suzuki-Miyaura conditions [1]. This reactivity differential translates to lower catalyst loadings, milder reaction temperatures, and broader functional group tolerance when employing the bromo derivative as a synthetic building block.

Cross-Coupling Suzuki Reaction Buchwald-Hartwig Amination

Positional Isomer Differentiation: Antitubercular Activity of 6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine

6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine has demonstrated efficacy against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis in recent antitubercular screening studies . This activity profile is specific to the 6-bromo-2-trifluoromethyl substitution pattern; positional isomers such as 3-bromo-5-(trifluoromethyl)imidazo[1,2-a]pyridine (CAS 1893797-71-1) and 2-bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine (CAS 1135282-92-6) have not been reported to exhibit comparable antitubercular activity in the accessible literature, indicating that the specific spatial arrangement of the bromine and trifluoromethyl substituents is critical for engagement with the mycobacterial target(s) . The precise MIC values against MDR/XDR strains were not disclosed in the available source; however, the compound was specifically highlighted for its promising activity profile against drug-resistant tuberculosis strains.

Antitubercular MDR-TB XDR-TB

TrkA Kinase Inhibitor Scaffold: Differential Activity of 6-Bromo-2-(trifluoromethyl) Substitution Pattern

The 6-bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine core has been identified as a key structural motif in a series of potent tropomyosin receptor kinase A (TrkA) inhibitors disclosed in patent literature [1]. The C2 trifluoromethyl group and C6 bromine substituent are both specified within the Markush structures of the claimed compounds (US Patent 9,394,305), indicating that this precise substitution pattern contributes to the binding affinity and selectivity profile against the TrkA target. While the patent does not provide isolated activity data for the unelaborated 6-bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine building block itself, the inclusion of this specific core in the patent claims establishes its privileged status relative to other substitution patterns within the same chemical series [2].

TrkA Inhibition Kinase Inhibitor Pain

Hydrogen Bond Acceptor Capacity: Comparative Analysis Across Imidazo[1,2-a]pyridine Derivatives

6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine possesses a hydrogen bond acceptor count of 4 (contributed by the two nitrogen atoms of the imidazo[1,2-a]pyridine core and the three fluorine atoms of the trifluoromethyl group) with zero hydrogen bond donors, yielding a topological polar surface area of 17.3 Ų . This hydrogen bonding profile is identical to the chloro analog 6-chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine (HBA = 4, HBD = 0) but differs substantially from amino-substituted derivatives such as 6-amino-2-(trifluoromethyl)imidazo[1,2-a]pyridine, which introduces an additional hydrogen bond donor (HBD = 1) and increased polarity . The absence of hydrogen bond donors in the target compound enhances membrane permeability while the four hydrogen bond acceptors provide sufficient polarity for target binding interactions, representing a balanced physicochemical profile optimized for CNS drug-likeness parameters [1].

Hydrogen Bonding Target Engagement Molecular Recognition

6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine: Evidence-Backed Application Scenarios for Scientific and Industrial Users


Scaffold for Suzuki-Miyaura Cross-Coupling in Medicinal Chemistry Library Synthesis

6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine serves as an optimal aryl bromide building block for Suzuki-Miyaura cross-coupling reactions to generate diverse 6-aryl substituted imidazo[1,2-a]pyridine libraries. The C6 bromine atom provides approximately 5–50× faster oxidative addition kinetics compared to the corresponding chloro analog [1], enabling efficient parallel synthesis under mild conditions with broad boronic acid/ester scope. This reactivity advantage is particularly valuable for medicinal chemistry groups requiring high success rates across diverse coupling partners in lead optimization campaigns.

Lead Compound for Antitubercular Drug Discovery Against Drug-Resistant M. tuberculosis

Recent screening studies have identified 6-bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine as an active compound against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis [1]. This specific substitution pattern has demonstrated antitubercular activity that has not been reported for positional isomers such as 3-bromo-5-(trifluoromethyl)imidazo[1,2-a]pyridine or 2-bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine. Procurement of this precise chemical entity is essential for infectious disease programs pursuing novel anti-TB agents, as alternative substitution patterns lack the validated activity profile.

TrkA Kinase Inhibitor Core for Pain and Oncology Drug Discovery Programs

The 6-bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine scaffold is specified within Markush structures of patented TrkA kinase inhibitors (US Patent 9,394,305), establishing its relevance as a privileged core for developing tropomyosin receptor kinase A inhibitors [1]. TrkA inhibition is a clinically validated mechanism for pain management and certain oncology indications. The combination of C6 bromine (as a synthetic handle for further diversification) and C2 trifluoromethyl (providing metabolic stability and enhanced target binding) makes this specific compound an ideal starting point for structure-activity relationship (SAR) exploration in TrkA-focused programs.

Buchwald-Hartwig Amination Precursor for C6-Nitrogen Functionalized Derivatives

The C6 bromine atom in 6-bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine enables efficient Buchwald-Hartwig amination reactions with primary and secondary amines, providing access to C6-amino substituted imidazo[1,2-a]pyridines [1]. This synthetic route avoids the alternative approach of starting from 6-amino precursors, which would introduce an undesirable hydrogen bond donor (HBD = 1) in the final product if subsequent N-alkylation is incomplete. The bromo intermediate thus offers greater synthetic flexibility and control over final compound physicochemical properties .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.